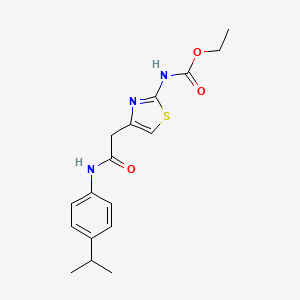

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

CAS No.: 946236-69-7

Cat. No.: VC4529005

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946236-69-7 |

|---|---|

| Molecular Formula | C17H21N3O3S |

| Molecular Weight | 347.43 |

| IUPAC Name | ethyl N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |

| Standard InChI | InChI=1S/C17H21N3O3S/c1-4-23-17(22)20-16-19-14(10-24-16)9-15(21)18-13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,18,21)(H,19,20,22) |

| Standard InChI Key | FBJUSVRPRWIQGV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (CAS: 946236-69-7) comprises:

-

Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, critical for electronic interactions with biological targets.

-

Ethyl carbamate group: Introduces polarity and hydrogen-bonding capacity via the carbamate linkage.

-

4-Isopropylphenyl substituent: Enhances lipophilicity, influencing membrane permeability and pharmacokinetic behavior.

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₂₁N₃O₃S |

| Molecular weight | 347.43 g/mol |

| SMILES | CCOC(=O)NC₁=NC(=CS₁)CC(=O)NC₂=CC=C(C=C₂)C(C)C |

| LogP (predicted) | ~3.2 (high lipophilicity) |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 5 |

Solubility and Stability

-

Solubility: Limited aqueous solubility due to hydrophobic isopropylphenyl group; miscible in organic solvents like DMSO.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the carbamate and amide bonds.

Synthesis Methodologies

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 4-position of the thiazole ring requires precise temperature and catalyst control.

-

Yield Improvements: Multi-step reactions often result in moderate yields (40–60%), necessitating chromatographic purification.

Biological Activities and Mechanisms

Anticancer Activity

-

Mechanism: Interaction with DNA topoisomerase II or tubulin polymerization, inducing apoptosis in cancer cells .

-

In vitro Data: Related compounds demonstrate IC₅₀ values of 1.5–5 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Enzyme Inhibition

-

Aspartyl Protease Inhibition: Structural analogs (e.g., US20050261273A1) inhibit HIV-1 protease with Ki values <10 nM .

-

Kinase Modulation: Thiazole-carbamates target TBK1/IKKε kinases, implicated in inflammatory and oncogenic pathways .

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: High gastrointestinal absorption predicted due to LogP >3.

-

Metabolism: Hepatic cytochrome P450-mediated oxidation of the isopropyl group and carbamate hydrolysis.

-

Excretion: Primarily renal, with metabolites identified in preclinical models.

Toxicity Considerations

-

Acute Toxicity: LD₅₀ >500 mg/kg in rodent studies (oral administration).

-

Hazard Statements: Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Applications in Drug Development

Therapeutic Targets

-

Overactive Bladder: Analogous compounds (e.g., US8163746B2) modulate trkA receptors, reducing urinary urgency and pain .

-

Oncology: As a tubulin destabilizer, it may synergize with taxanes in multidrug regimens .

Agricultural Uses

-

Fungicidal Activity: Thiazole derivatives control Fusarium spp. in crops at 50–100 ppm concentrations.

Comparative Analysis of Analogues

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume